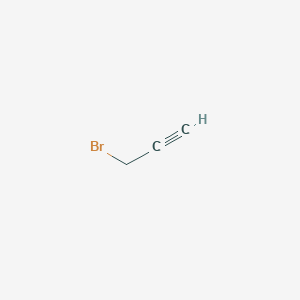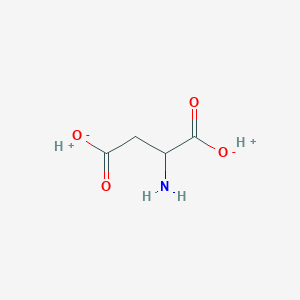
Propargyl bromide
Vue d'ensemble
Description
Synthesis Analysis
Propargyl bromide can be synthesized through several methods, including the reaction of propargyl alcohol with hydrobromic acid or through the substitution reactions involving propargyl derivatives. The reaction conditions vary, aiming to optimize yield and purity. For instance, the reaction between pyridine and propargyl bromide under mild conditions produces poly(propargyl pyridinium bromide), a conjugated polyelectrolyte with notable fluorescence enhancements upon interaction with specific anions or upon heating, indicating the functional versatility of propargyl bromide derivatives (Zhou, Gao, & Chen, 2012).
Molecular Structure Analysis
The molecular ion of propargyl bromide has been investigated using techniques such as mass-analyzed ion kinetic energy spectrometry (MIKES), revealing insights into its photodissociation dynamics. These studies highlight the anisotropic dissociation in the repulsive excited electronic states and the statistical dissociation in the ground electronic state, contributing to a deeper understanding of its molecular structure and behavior under different energy states (Kim, Choe, & Kim, 2000).
Chemical Reactions and Properties
Propargyl bromide participates in various chemical reactions, such as the hydroboration with dialkylboranes, leading to regioselective formation of bromopropenyl dialkylboranes and subsequent transformation into allylic boron species. These reactions are foundational in synthesizing complex organic molecules, demonstrating propargyl bromide's versatility as a reagent (Lombardo, Morganti, & Trombini, 2000).
Physical Properties Analysis
Propargyl bromide's physical properties, such as volatility, adsorption, and degradation in soil, are crucial for its application as a soil fumigant and for understanding its environmental impact. Its behavior in different soils and under various conditions has been thoroughly evaluated, providing valuable data for its safe and effective use (Yates & Gan, 1998).
Chemical Properties Analysis
The chemical properties of propargyl bromide, including its reactivity with different reagents and conditions, have been extensively studied. For instance, its reaction with aldehydes in the presence of metallic tin produces homopropargylalcohols and homoallenylalcohols, showcasing its utility in synthesizing a wide range of organic compounds with diverse functionalities (Wu, Huang, & Gao, 1990).
Applications De Recherche Scientifique
Catalytic Applications : Propargyl bromide is used as a catalyst in chemical synthesis. For instance, Indium(III) bromide catalyzes the propargylation of heteroaromatic systems using α-aryl-substituted propargyl alcohols, which results in high yields and regioselectivity for synthesizing propargylated heterocycles (Yadav et al., 2007).
Agricultural Applications : Propargyl bromide shows potential in agriculture for controlling barnyardgrass and Fusarium oxysporum in soils. However, its effectiveness varies due to rapid degradation and high adsorption (Ma et al., 2001). It has been identified as a promising alternative soil fumigant with a short degradation time, posing minimal environmental risks (Yates & Gan, 1998), and is effective in controlling soil-borne pests and weeds at lower rates than traditional fumigants in the California cut flower and bulb industry (Zasada et al., 2007).
Fluorescence Applications : Poly(propargyl pyridinium bromide) exhibits strong fluorescence emissions, making it promising for fluorescence-based applications after enhancements by anions and heating (Zhou et al., 2012).
Chemical Reactions and Intermediates : Propargyl bromide reacts with various compounds and can form intermediates in chemical reactions. For example, it reacts with aldehydes at room temperature in aqueous media to yield homopropargylic alcohols, influenced by the presence of metallic zinc (Yavari & Riazi-Kermani, 1995). Also, the propargyl-allenylindium system produces transient organoindium intermediates with solvent and methyl substitution influencing the reaction process (Miao et al., 2004).
Photodissociation Dynamics : Propargyl bromide's molecular ion undergoes anisotropic dissociation in repulsive excited electronic states at various wavelengths, with statistical dissociation observed under certain conditions (Kim et al., 2000). Additionally, its photodissociation and photoionization dynamics have been studied, revealing various reaction paths and product kinetic energies (Fan & Pratt, 2006).
Environmental Considerations : The degradation of propargyl bromide in soil is influenced by factors such as soil moisture, with irrigation management impacting its efficiency for pest control (Allaire et al., 2005). Soil organic matter content also influences its degradation, but repeated application does not increase the degradation rate (Papiernik et al., 2002).
Safety Considerations : Propargyl bromide, along with propargyl halides and allene, poses potential hazards in storage, use, and transportation, but these risks can be mitigated by dilution with toluene (Forshey et al., 1969).
Mécanisme D'action
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Orientations Futures
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that propargyl bromide will continue to play a significant role in organic synthesis in the future .
Propriétés
IUPAC Name |
3-bromoprop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br/c1-2-3-4/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORCIIVHUBAYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br | |
| Record name | 3-BROMOPROPYNE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042340 | |
| Record name | Propargyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-bromopropyne appears as a colorless to light yellow liquid substance with a sharp odor. Flash point 65 °F. Denser than water and insoluble in water. Vapors are heavier than air. May be irritating to skin and eyes. Used to make other chemicals. It may decompose explosively with mild shock., Colorless liquid with a pungent odor; [NJ-HSFS] | |
| Record name | 3-BROMOPROPYNE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propargyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1473 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
190 to 194 °F at 760 mmHg (EPA, 1998), 89 °C | |
| Record name | 3-BROMOPROPYNE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-BROMO-1-PROPYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
50 °F (EPA, 1998), 50 °F, 10.0 °C (closed cup); 18.0 °C (open cup) | |
| Record name | 3-BROMOPROPYNE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propargyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1473 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-BROMO-1-PROPYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, benzene, carbon tetrachloride, and chloroform, In water, 1.49X10+4 mg/L at 25 °C | |
| Record name | 3-BROMO-1-PROPYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.564 to 1.57 (EPA, 1998), 1.579 g/cu cm at 19 °C | |
| Record name | 3-BROMOPROPYNE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-BROMO-1-PROPYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.1 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.87 (Air = 1) | |
| Record name | 3-BROMOPROPYNE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-BROMO-1-PROPYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
108.0 [mmHg] | |
| Record name | Propargyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1473 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Propargyl bromide | |
Color/Form |
Liquid, Colorless, crystalline | |
CAS RN |
106-96-7 | |
| Record name | 3-BROMOPROPYNE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propargyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propyne, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propargyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3H7ZXK9ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-BROMO-1-PROPYNE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6324 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-77.9 °F (EPA, 1998) | |
| Record name | 3-BROMOPROPYNE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2661 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does propargyl bromide exert its biocidal effects?
A1: While the exact mechanism of action of propargyl bromide is not fully understood, it is believed to act as an alkylating agent. This means it can react with and disrupt vital cellular components like DNA, RNA, and proteins, ultimately leading to the death of the target organism. []
Q2: What types of organisms are effectively controlled by propargyl bromide?
A2: Research indicates that propargyl bromide effectively controls a range of soilborne pests, including the citrus nematode (Tylenchulus semipenetrans Cobb), the fungus Fusarium oxysporum, and various weed species. [, ]
Q3: What is the molecular formula and weight of propargyl bromide?
A3: The molecular formula of propargyl bromide is C3H3Br, and its molecular weight is 118.96 g/mol.
Q4: What are the key spectroscopic features of propargyl bromide?
A4: While the provided research papers do not delve into specific spectroscopic data, propargyl bromide would exhibit characteristic peaks in infrared (IR) spectroscopy corresponding to the C≡C and C-Br stretching vibrations. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the propargylic protons and the terminal alkyne proton.
Q5: Does irrigation impact the behavior of propargyl bromide in soil?
A5: Yes, irrigation significantly influences propargyl bromide's distribution and degradation in soil. Research has shown that irrigation can reduce volatilization losses but also creates complex movement patterns within the soil profile. []
Q6: Is propargyl bromide commonly used as a catalyst?
A6: While propargyl bromide itself is not typically employed as a catalyst, it serves as a versatile building block in organic synthesis and can be used in reactions catalyzed by various metals, including palladium, indium, and zinc. [, , , , , , , ]
Q7: Can propargyl bromide be used to synthesize complex molecules?
A7: Yes, propargyl bromide is a valuable reagent in synthesizing diverse organic compounds, including heterocycles, allenes, homopropargyl alcohols, and fused-ring systems. [, , , , , , ]
Q8: Have computational methods been used to study propargyl bromide?
A8: Yes, quantum chemical calculations, particularly density functional theory (DFT), have been employed to study the potential energy surface of propargyl bromide and its dissociation pathways, providing insights into its reactivity and photodissociation dynamics. [, ]
Q9: How do structural modifications to propargyl bromide affect its reactivity?
A9: While the provided research doesn't extensively explore SAR, it suggests that introducing substituents on the propargyl unit can alter the regioselectivity of its reactions. For instance, trialkylsilyl propargyl bromides can selectively yield either allenic or homopropargylic alcohols depending on the reaction conditions. []
Q10: What factors can impact the stability of propargyl bromide?
A10: Propargyl bromide can be susceptible to degradation under certain conditions. Its degradation rate in soil varies with soil type and organic matter content, highlighting the impact of environmental factors on its stability. [, ]
Q11: Why is there interest in finding alternatives to methyl bromide as a soil fumigant?
A11: Methyl bromide is a potent ozone-depleting substance. Consequently, international agreements have led to its phase-out, driving the search for environmentally friendly alternatives like propargyl bromide. [, ]
Q12: What are the environmental concerns associated with propargyl bromide?
A12: Propargyl bromide's volatility raises concerns about its potential for atmospheric release, potentially impacting air quality. While its soil degradation is relatively rapid, further research is needed to fully assess its environmental fate and potential for groundwater contamination. [, , ]
Q13: What are some of the alternatives to propargyl bromide being explored as soil fumigants?
A13: Several compounds are being investigated as potential replacements for methyl bromide, including iodomethane, metam sodium, and 1,3-dichloropropene. Each alternative has its own efficacy and environmental profile. [, , ]
Q14: What analytical techniques are employed in studying propargyl bromide?
A14: Various analytical methods are crucial in propargyl bromide research, including gas chromatography (GC) for quantifying its concentration in environmental samples, mass spectrometry (MS) for identifying its degradation products, and spectroscopic techniques like IR and NMR for structural characterization. [, ]
Q15: How does propargyl bromide research intersect with different scientific disciplines?
A15: The study of propargyl bromide requires a multidisciplinary approach, drawing upon expertise from organic chemistry, analytical chemistry, environmental science, toxicology, and agricultural science. This collaborative effort is essential to fully understand its properties, applications, and potential risks. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)


![3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride](/img/structure/B43211.png)







